5-Methoxy-2,6-dimethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,6-dimethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a thiazole ring, with methoxy and dimethyl substituents at specific positions, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,6-dimethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. This reaction typically requires acidic or basic catalysts and can be performed under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, providing higher yields in shorter reaction times .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave-assisted synthesis . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,6-dimethyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,6-dimethyl-1,3-benzothiazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,6-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity or modulating their function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and other cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxy-2-methylbenzothiazole: Similar structure but with only one methyl group, leading to variations in reactivity and applications.
2,6-Dimethylbenzothiazole: Lacks the methoxy group, affecting its chemical behavior and biological activity.
Uniqueness
5-Methoxy-2,6-dimethyl-1,3-benzothiazole is unique due to the presence of both methoxy and dimethyl substituents, which enhance its chemical reactivity and biological activity. These substituents allow for a broader range of chemical modifications and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C10H11NOS |
---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
5-methoxy-2,6-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-6-4-10-8(5-9(6)12-3)11-7(2)13-10/h4-5H,1-3H3 |
InChI-Schlüssel |
DZCNZXPHJZJKTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)N=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.